Introduction: The Strategic Importance of Functionalized Boronic Acids
Introduction: The Strategic Importance of Functionalized Boronic Acids
An In-depth Technical Guide to 4-Cyano-2-fluorophenylboronic acid: Properties, Reactivity, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount. Boronic acids have emerged as exceptionally valuable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This reaction facilitates the formation of carbon-carbon bonds with high efficiency and selectivity, a cornerstone of complex molecule construction.[1][3]
The value of these reagents is further amplified by the incorporation of specific functional groups. The strategic placement of fluorine atoms and cyano groups onto the phenylboronic acid scaffold, as seen in 4-cyano-2-fluorophenylboronic acid, offers medicinal chemists a powerful tool for molecular fine-tuning. Fluorine substitution is a widely adopted strategy in drug design, known to enhance metabolic stability, modulate lipophilicity, and alter binding affinities, often leading to improved pharmacokinetic profiles.[4][5][6] Simultaneously, the cyano group serves as a versatile synthetic handle and a potent electron-withdrawing group, influencing the electronic properties of the molecule.[7]
This guide provides a comprehensive technical overview of 4-cyano-2-fluorophenylboronic acid for researchers, scientists, and drug development professionals. It delves into its core chemical properties, reactivity profile, and critical applications, offering field-proven insights grounded in established chemical principles.
Core Physicochemical and Structural Properties
4-Cyano-2-fluorophenylboronic acid is a solid, crystalline compound that serves as a key intermediate in organic synthesis.[8][9] Its structure is defined by a benzene ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom at the ortho position, and a cyano group (-C≡N) at the para position.
Molecular Structure Diagram
Caption: Molecular structure of 4-Cyano-2-fluorophenylboronic acid.
This specific arrangement of substituents dictates its chemical behavior. The ortho-fluorine and para-cyano groups are strongly electron-withdrawing, which modulates the acidity of the boronic acid and the electron density of the aromatic ring, thereby influencing its reactivity in cross-coupling reactions.[1][2]
Data Summary
The fundamental properties of 4-cyano-2-fluorophenylboronic acid are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1150114-77-4 | [8][9] |
| Molecular Formula | C₇H₅BFNO₂ | [8][9] |
| Molecular Weight | 164.93 g/mol | [8][9] |
| Appearance | Solid | [8][9] |
| InChI Key | HFAUMAIVCYTVQR-UHFFFAOYSA-N | [8][9] |
| SMILES String | OB(O)C1=CC=C(C#N)C=C1F | [8][9] |
Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling
The primary utility of 4-cyano-2-fluorophenylboronic acid lies in its function as a coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed process is a robust method for forming biaryl structures, which are common motifs in pharmaceuticals.[3]
Mechanism and the Role of Substituents
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The specific properties of 4-cyano-2-fluorophenylboronic acid are particularly relevant during the transmetalation step.
-
Activation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[11] The base converts the neutral, trigonal boronic acid into a more nucleophilic, anionic "ate" complex [Ar-B(OH)₃]⁻. This activation is crucial as it enhances the boron's ability to transfer its aryl group to the palladium center.[11]
-
Influence of Fluorine and Cyano Groups: The electron-withdrawing nature of the ortho-fluorine and para-cyano groups has a profound effect. It increases the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate "ate" complex. Furthermore, these substituents modify the electronic character of the phenyl ring, which can influence the rates of both transmetalation and the final reductive elimination step, often leading to cleaner reactions and improved yields compared to less functionalized analogs.[1]
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: A typical workflow illustrating the role of reagents in lead optimization.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling reaction. The rationale behind each component choice is explained to ensure reproducibility and understanding.
Objective: To synthesize 4'-cyano-2'-fluoro-[1,1'-biphenyl]-4-ol by coupling 4-cyano-2-fluorophenylboronic acid with 4-bromophenol.
Materials:
-
4-Cyano-2-fluorophenylboronic acid (1.0 eq)
-
4-Bromophenol (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) - A common, stable palladium precursor.
-
Triphenylphosphine (PPh₃) (0.04 eq) - A ligand to stabilize the Pd(0) catalyst formed in situ.
-
Potassium Carbonate (K₂CO₃) (3.0 eq) - The base required to activate the boronic acid. [11]* Solvent: 1,4-Dioxane and Water (4:1 v/v) - A common solvent mixture that facilitates dissolution of both organic and inorganic reagents.
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyano-2-fluorophenylboronic acid, 4-bromophenol, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Safety, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.
Safety and Hazard Information
4-Cyano-2-fluorophenylboronic acid is classified as hazardous. Users must consult the full Safety Data Sheet (SDS) before use. [12]
| Hazard Type | GHS Classification & Statements | Reference(s) |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed (Acute Tox. 4 Oral) | [8][9] |
| Eye Damage | H318: Causes serious eye damage (Eye Dam. 1) | [8][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. [12] | [12] |
| First Aid (Eyes) | Rinse immediately and cautiously with plenty of water for at least 15 minutes. Get medical attention. [12]| [12] |
Storage and Stability
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. [12]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [12]* Decomposition: Thermal decomposition can release irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), oxides of boron, and hydrogen fluoride (HF). [12]
Conclusion
4-Cyano-2-fluorophenylboronic acid is more than a mere chemical intermediate; it is a strategically designed tool for modern organic synthesis and drug discovery. Its unique combination of a reactive boronic acid moiety with the modulating effects of ortho-fluoro and para-cyano substituents provides chemists with a reliable and versatile building block. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.
References
-
4-Cyano-2-fluorophenylboronic Acid. MySkinRecipes. [Link]
-
Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964. PubChem. [Link]
-
Buy 4-Cyano-2-fluorophenylboronic acid. Boron Molecular. [Link]
-
Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing). [Link]
-
4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]
-
(PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem. [Link]
-
4-Fluorophenylboronic acid. Chem-Impex. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
-
Design and discovery of boronic acid drugs. PubMed. [Link]
-
MSDS of 2-cyano-6-fluorophenylboronic acid. Capot Chemical. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-Cyano-2-fluorophenylboronic acid AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 10. 4-Cyano-2-fluorophenylboronic Acid [myskinrecipes.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
